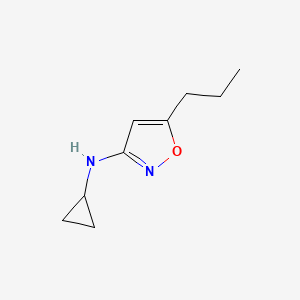
N-cyclopropyl-5-propylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-propylisoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including N-cyclopropyl-5-propylisoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and scalability. For example, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 can produce substituted isoxazoles in good yields under moderate conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Substitution reactions involving halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions can vary from basic (e.g., NaHCO3) to acidic (e.g., AcOH) environments, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities based on their functional groups .
Scientific Research Applications
N-cyclopropyl-5-propylisoxazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-5-propylisoxazol-3-amine include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic.
Muscimol: A GABA receptor agonist.
Ibotenic acid: A neurotoxin.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-cyclopropyl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-8-6-9(11-12-8)10-7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
InChI Key |
AGYJGRUNXDPRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















